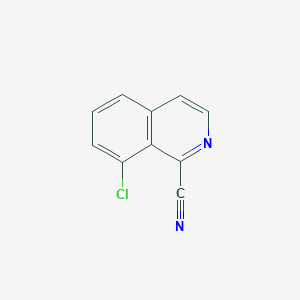
8-Chloroisoquinoline-1-carbonitrile
Vue d'ensemble
Description
8-Chloroisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-Chloroisoquinoline-1-carbonitrile (C10H5ClN2) is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chlorine atom at the 8th position of the isoquinoline ring and a carbonitrile group at the 1st position. This configuration contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H5ClN2 |
| Molecular Weight | 202.61 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline, including this compound, exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation in various tumor cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics in certain scenarios.
Antiviral Effects
The antiviral activity of this compound has also been investigated, particularly in the context of emerging viral infections. Preliminary studies suggest that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in tumor growth |
| Receptor Modulation | Alters signaling pathways in cells |
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound triggered apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, researchers tested this compound against clinical isolates of resistant bacteria. The results indicated potent activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.
Propriétés
IUPAC Name |
8-chloroisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWILXYOHVHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















